Sodium ammonium hydrogen phosphate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

Due to its ability to maintain a stable pH within a specific range, sodium ammonium hydrogen phosphate tetrahydrate is a valuable buffering agent in various biological experiments. It helps control the acidity or alkalinity of solutions, ensuring optimal conditions for enzymes and other biomolecules to function properly [].

Analytical Chemistry:

This compound plays a crucial role in analytical chemistry, particularly in the qualitative analysis of inorganic cations. The "bead test" utilizes sodium ammonium hydrogen phosphate tetrahydrate to form characteristic bead colors when heated with different metal salts, aiding in the identification of unknown cations [].

SAHPT is an inorganic salt []. It is a colorless, crystalline solid at room temperature []. SAHPT can be synthesized in a laboratory or commercially produced [].

SAHPT has several applications in scientific research, including:

- Biological Buffer: SAHPT can be used as a buffer to maintain a specific pH in a solution. This is important for many biological experiments, as enzymes and other biomolecules are sensitive to pH changes [].

- Crystallization Agent: SAHPT can be used to help crystallize proteins and other biomolecules. This is a critical step in determining the three-dimensional structure of these molecules [].

Molecular Structure Analysis

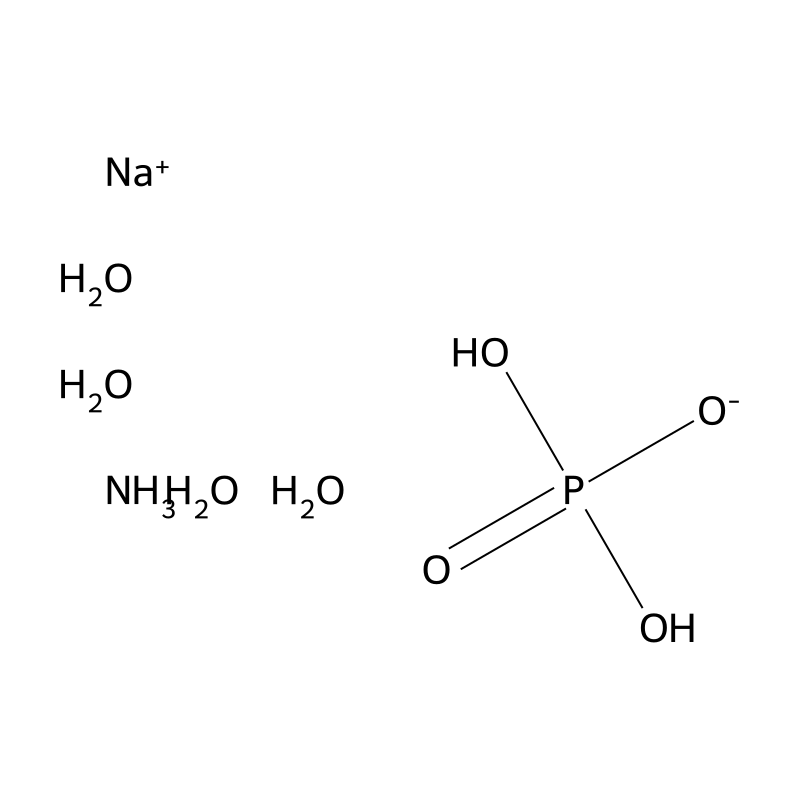

SAHPT's molecule consists of sodium (Na+), ammonium (NH4+), hydrogen phosphate (HPO4²⁻), and four water molecules (H2O) []. The phosphate group has a central phosphorus atom surrounded by four oxygen atoms. One of the oxygens is bonded to a hydrogen atom, forming the hydrogen phosphate ion. The sodium and ammonium cations interact with the negatively charged phosphate group through ionic bonds [].

Chemical Reactions Analysis

SAHPT can participate in various acid-base reactions due to the presence of the phosphate group. The phosphate group can act as both an acid and a base, depending on the pH of the solution [].

Synthesis of SAHPT typically involves reacting disodium hydrogen phosphate (Na2HPO4) with ammonium chloride (NH4Cl) in an aqueous solution [].

Na2HPO4 (aq) + NH4Cl (aq) → SAHPT (s) + NaCl (aq)